(1S,2S)-2-Piperazin-1-yl-cyclohexanol
説明
Molecular Configuration and Stereochemical Analysis
The molecular architecture of this compound is defined by the presence of two distinct ring systems connected through a nitrogen-carbon bond. The cyclohexanol portion adopts the thermodynamically favored chair conformation, with the hydroxyl group positioned equatorially to minimize steric interactions. The stereochemical designation (1S,2S) indicates the absolute configuration at both chiral centers present in the cyclohexane ring, where the carbon bearing the hydroxyl group and the carbon bearing the piperazine substituent both adopt the S configuration according to Cahn-Ingold-Prelog priority rules.
The International Union of Pure and Applied Chemistry nomenclature for this compound is (1S,2S)-2-piperazin-1-ylcyclohexan-1-ol, which accurately reflects the substitution pattern and stereochemistry. The Simplified Molecular Input Line Entry System representation C1CCC@@HO provides a detailed description of the molecular connectivity and stereochemical information. The compound exists as a white crystalline solid under standard conditions, with the piperazine ring adopting its characteristic chair conformation that positions nitrogen-hydrogen bonds in equatorial orientations.
The stereochemical analysis reveals that the compound possesses two asymmetric carbon centers, creating the potential for four stereoisomeric forms. However, the (1S,2S) configuration represents one specific stereoisomer that exhibits distinct physical and chemical properties compared to its enantiomer (1R,2R)-2-piperazin-1-ylcyclohexan-1-ol. The spatial arrangement of functional groups in the (1S,2S) isomer creates a unique three-dimensional molecular architecture that influences intermolecular interactions and crystalline packing arrangements.
Conformational Dynamics in Cyclohexanol-Piperazine Hybrid Systems
The conformational behavior of this compound is governed by the interplay between the cyclohexanol and piperazine ring systems, each contributing distinct conformational preferences to the overall molecular dynamics. The cyclohexanol moiety exhibits the classical chair-to-chair ring inversion characteristic of six-membered carbocyclic rings, with an energy barrier typically around 11 kilocalories per mole for simple cyclohexane systems. However, the presence of the bulky piperazine substituent significantly influences these conformational transitions by introducing additional steric constraints.
Nuclear magnetic resonance spectroscopy studies of related piperazine-containing systems reveal complex conformational behavior characterized by multiple coalescence points corresponding to different dynamic processes. The piperazine ring itself undergoes chair-to-chair interconversion, but this process is generally slower than in simple cyclohexane due to the presence of nitrogen atoms and their associated substituents. Temperature-dependent nuclear magnetic resonance experiments demonstrate that piperazine rings exhibit energy barriers for conformational interconversion ranging from 55 to 80 kilojoules per mole, significantly higher than those observed for cyclohexane systems.
The conformational dynamics of the cyclohexanol-piperazine hybrid system are further complicated by the potential for different orientations of the hydroxyl group. In cyclohexanol itself, two conformers are observed: a gauche conformer where the hydroxyl hydrogen is gauche to the aliphatic hydrogen at carbon-1, and a trans conformer where these hydrogens adopt a trans relationship. The presence of the piperazine substituent at the adjacent carbon position creates additional steric interactions that may stabilize one conformer over another, leading to altered equilibrium populations compared to simple cyclohexanol.
The molecular flexibility of this compound is constrained by intramolecular hydrogen bonding possibilities between the hydroxyl group and the piperazine nitrogens. Such interactions can create preferred conformational states that deviate from those predicted based solely on ring conformational preferences. The chair conformation of both ring systems represents the thermodynamically most stable arrangement, but boat and twist-boat conformations may become accessible under certain conditions or in specific chemical environments.
Comparative Crystallographic Studies with Piperazine Derivatives
Crystallographic analysis of piperazine-containing compounds provides valuable insights into the solid-state behavior of this compound and related structures. Single-crystal X-ray diffraction studies of simple piperazine reveal that the molecule crystallizes in the monoclinic space group P2₁/n with the piperazine ring adopting an ideal chair conformation. The nitrogen-hydrogen bonds are positioned equatorially, minimizing steric interactions and maximizing hydrogen bonding opportunities with neighboring molecules.
Comparative studies with the enantiomeric compound (1R,2R)-2-piperazin-1-ylcyclohexan-1-ol demonstrate the influence of absolute stereochemistry on crystal packing arrangements. While both enantiomers adopt similar molecular conformations in the solid state, their crystal structures exhibit different intermolecular hydrogen bonding patterns and packing efficiencies. The crystallographic data reveals molecular weights of 184.28 grams per mole for both compounds, with identical connectivity but opposite absolute configurations at the chiral centers.
Studies of related piperazine-cyclohexanol systems, such as (1S,4s)-4-(piperazin-1-yl)cyclohexan-1-ol, provide additional comparative data for understanding structure-property relationships. This positional isomer, where the piperazine group is attached at the 4-position rather than the 2-position, exhibits different crystal packing characteristics despite similar molecular composition. The altered substitution pattern leads to changes in intermolecular hydrogen bonding networks and crystal symmetry.
| Compound | CAS Number | Molecular Formula | Crystal System | Key Structural Features |
|---|---|---|---|---|
| This compound | 936940-36-2 | C₁₀H₂₀N₂O | Not specified | Chair conformations, (1S,2S) stereochemistry |
| (1R,2R)-2-piperazin-1-ylcyclohexan-1-ol | 1821728-15-7 | C₁₀H₂₀N₂O | Not specified | Enantiomeric to (1S,2S) form |
| (1S,4s)-4-(piperazin-1-yl)cyclohexan-1-ol | 223605-17-2 | C₁₀H₂₀N₂O | Not specified | Positional isomer with 1,4-substitution |
| Piperazine | Not applicable | C₄H₁₀N₂ | Monoclinic P2₁/n | Chair conformation, equatorial N-H bonds |
The hydrogen bonding patterns observed in crystallographic studies of piperazine derivatives typically involve nitrogen-hydrogen to oxygen interactions, forming extended chain structures that propagate through the crystal lattice. In the case of this compound, the presence of both piperazine nitrogens and the cyclohexanol hydroxyl group creates multiple sites for hydrogen bond formation, leading to complex three-dimensional networks that stabilize the crystal structure.
Crystallographic studies of cadmium salts containing related piperazine-cyclohexanol ligands demonstrate the coordination chemistry potential of these hybrid systems. The compound 2-(4-(2-hydroxyethyl)piperazin-1-yl)cyclohexanol, which contains an additional hydroxyethyl substituent, forms stable coordination complexes where both the piperazine nitrogens and hydroxyl groups participate in metal binding. These studies reveal that the piperazine and cyclohexane rings maintain their chair conformations even in the coordination environment, indicating the inherent stability of these conformational preferences.
特性
IUPAC Name |
(1S,2S)-2-piperazin-1-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h9-11,13H,1-8H2/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHUZPOZJAVZIW-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601270674 | |
| Record name | rel-(1R,2R)-2-(1-Piperazinyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936940-36-2 | |
| Record name | rel-(1R,2R)-2-(1-Piperazinyl)cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2R)-2-(1-Piperazinyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Nucleophilic Ring-Opening of Cyclohexene Oxide with Piperazine Derivatives
One reported method involves the reaction of cyclohexene oxide with piperazine or substituted piperazines under controlled conditions, often assisted by microwave irradiation to enhance reaction rates and yields. This approach yields 2-(piperazin-1-yl)cyclohexanol derivatives with stereochemical control.
- Reaction Conditions:
- Reagents: Cyclohexene oxide and 2-(piperazin-1-yl)ethanol or piperazine.
- Microwave irradiation to promote ring-opening.
- Solvent: Typically polar aprotic solvents or neat conditions.
- Temperature: Elevated temperatures under microwave conditions.
- Outcome: Formation of 2-(piperazin-1-yl)cyclohexanol with chair conformation of cyclohexane ring and retention of stereochemistry.
Nucleophilic Substitution Using Cyclohexyl Halides and Protected Piperazines
A patented method for related cyclohexylpiperazine compounds involves:
- Step 1: Reflux reaction of cyclohexyl halide (chloride, bromide, or iodide) with 1-Boc-piperazine in an organic solvent (e.g., acetonitrile) in the presence of an inorganic base (potassium carbonate, sodium bicarbonate, or potassium bicarbonate). This produces 4-Boc-1-cyclohexylpiperazine intermediate.
- Step 2: Acidic deprotection of the Boc group using hydrochloric or sulfuric acid in methanol or ethanol under reflux to yield 1-cyclohexylpiperazine hydrochloride.
- Step 3: Basification of the hydrochloride salt with strong base (NaOH or KOH) to pH 12-14, followed by extraction with dichloromethane or chloroform, evaporation, and reduced pressure distillation to obtain pure 1-cyclohexylpiperazine.
This method avoids the use of sodium triacetoxyborohydride and sodium hydroxide in the initial step, simplifying the process and reducing costs. Although this patent focuses on 1-cyclohexylpiperazine, the approach is adaptable for synthesizing cyclohexanol derivatives by modifying the halide or introducing hydroxyl functionality post-substitution.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The stereochemistry of the cyclohexanol ring is critical; methods employing cyclohexene oxide ring-opening tend to preserve or control stereochemistry effectively.
- The use of protecting groups such as Boc on piperazine nitrogen atoms facilitates selective substitution and purification.
- Avoidance of hazardous or costly reagents (e.g., sodium triacetoxyborohydride) improves the economic and environmental profile of the synthesis.
- Microwave-assisted synthesis can significantly reduce reaction times and improve yields in ring-opening reactions.
- Purification typically involves filtration, extraction, and distillation steps to isolate the pure stereoisomer.
化学反応の分析
Types of Reactions
(1S,2S)-2-Piperazin-1-yl-cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or halides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can introduce various functional groups into the piperazine ring.
科学的研究の応用
Chemistry
- Building Block for Organic Synthesis : The compound is utilized in synthesizing complex organic molecules. Its piperazine structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO4) | Cyclohexanone derivatives |
| Reduction | Sodium borohydride (NaBH4) | Various reduced forms |
| Substitution | Nucleophiles (amines/halides) | Functionalized piperazine derivatives |
Biology
- Biological Activity : Research indicates that (1S,2S)-2-Piperazin-1-yl-cyclohexanol may exhibit antimicrobial and antiviral properties. Studies have shown its potential to inhibit specific enzymes or receptors involved in pathogen survival.
Medicine
- Drug Development : The compound is under investigation for its potential use in developing new therapeutic agents. Its structural characteristics lend themselves to modifications that can enhance efficacy against diseases such as cancer and infections.
| Disease Targeted | Mechanism of Action | Reference |
|---|---|---|
| Cancer | Inhibition of tumor growth through enzyme modulation | |
| Infections | Antiviral activity by targeting viral replication processes |
Industry
- Polymer Production : In industrial applications, this compound is used to produce polymers with specific properties, enhancing material performance in various applications.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibition of growth compared to control groups, suggesting its potential as an antimicrobial agent.
Case Study 2: Drug Development
Research on the compound's derivatives showed promising results in cancer cell lines. Modifications to the piperazine ring resulted in enhanced cytotoxicity compared to existing chemotherapeutic agents, highlighting its potential in cancer therapy development.
作用機序
The mechanism of action of (1S,2S)-2-Piperazin-1-yl-cyclohexanol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting or activating their functions. The hydroxyl group may also play a role in the compound’s activity by forming hydrogen bonds with target molecules.
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table and analysis highlight key similarities and differences between (1S,2S)-2-Piperazin-1-yl-cyclohexanol and related compounds:
Key Structural and Functional Differences
Stereochemistry: The (1S,2S) configuration of the target compound distinguishes it from stereoisomers like 2-(Piperazin-1-yl)cyclohexanol (CAS: 759402-42-1), which lacks specified stereochemistry. Enantiomeric purity is crucial for receptor binding selectivity .
Functional Group Additions :
- The chlorophenyl-dione derivative (CAS: 299935-27-6) introduces electron-withdrawing groups and a rigid dione core, which may improve metabolic stability but reduce solubility .
Physicochemical Property Analysis
- Water Solubility : Discrepancies exist for the target compound’s solubility (e.g., 18,161.7 mg/L vs. 1,000,000 mg/L in analogs), likely due to measurement conditions or impurities .
- Boiling/Melting Points : The target compound’s stereochemistry may influence melting points compared to its isomer (CAS: 759402-42-1), though specific data are unavailable.
Notes
- Suppliers: Major suppliers include Wuxi Mai Mo Tuopu Biotechnology Co., Ltd. (Tel: +86-13771048682) and Hairui Chemical (Catalog #RC796) .
- Caution : Stereochemical purity must be verified via chiral HPLC or NMR to ensure research reproducibility .
- Data Gaps : Conflicting solubility and boiling/melting point data highlight the need for standardized characterization .
生物活性
(1S,2S)-2-Piperazin-1-yl-cyclohexanol is a chiral compound featuring a piperazine ring attached to a cyclohexanol moiety. This unique structure has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and neuroprotective properties, as well as its mechanisms of action.
The compound is characterized by the following chemical formula:
- Molecular Formula : CHNO
- CAS Number : 936940-36-2
The presence of the piperazine ring allows for various interactions with biological targets, making it a versatile candidate for drug development.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Methicillin-resistant Staphylococcus aureus (MRSA)
The compound's mechanism involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication and repair. This inhibition leads to impaired bacterial growth and viability.
Antiviral Activity
In addition to its antibacterial properties, this compound has shown promise in antiviral applications. Studies suggest that it may interfere with viral replication processes by modulating host cell pathways or directly targeting viral components. However, detailed mechanisms are still under investigation and require further exploration to establish efficacy against specific viruses.
Neuroprotective Effects
Recent research highlights the potential neuroprotective effects of this compound through its interaction with sigma-1 receptors. Sigma-1 receptors are implicated in neuroprotection and modulation of neurotransmitter systems. Compounds that target these receptors can offer therapeutic benefits in neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The piperazine moiety allows binding to various receptors, including sigma receptors, which play roles in cell survival and apoptosis.
- Enzyme Inhibition : The compound inhibits enzymes such as DNA gyrase in bacteria and potentially influences other enzymatic pathways in human cells.
- Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding with target molecules, enhancing interaction specificity.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study 1 : A study assessing the antimicrobial efficacy demonstrated that the compound had an IC value of approximately 25 µM against MRSA strains, indicating strong antibacterial activity.
| Bacterial Strain | IC (µM) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Methicillin-resistant Staphylococcus aureus | 25 |
Q & A
Q. How can the stereochemical purity of (1S,2S)-2-Piperazin-1-yl-cyclohexanol be optimized during synthesis?
- Methodological Answer : To achieve high stereochemical purity, asymmetric catalytic hydrogenation or chiral auxiliary-mediated synthesis can be employed. For example, refluxing with a palladium catalyst under hydrogen atmosphere (as demonstrated in related piperazine-cyclohexanol derivatives) ensures stereocontrol . Post-synthesis, chiral HPLC using a cellulose-based column (e.g., Chiralpak® IC) can separate enantiomers, with mobile phases like hexane:isopropanol (90:10 v/v) adjusted for resolution . Confirm purity via optical rotation ([α]D) and compare with literature values (e.g., CAS 936940-36-2, [α]D = +23° in methanol) .
Q. What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to verify cyclohexanol backbone protons (δ 3.5–4.0 ppm for hydroxyl-bearing carbons) and piperazine protons (δ 2.5–3.0 ppm for N–CH) .
- X-ray Crystallography : Resolve absolute configuration by single-crystal diffraction, as seen in analogous compounds (e.g., symmetry codes and refinement via SHELXS97/SHELXL97) .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H] at m/z 185.16) confirms molecular weight .
Q. How can researchers assess the purity of this compound for pharmacological assays?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns (e.g., Waters XBridge®) with UV detection at 210 nm. Mobile phase: 0.1% TFA in water/acetonitrile (gradient 5%→95% acetonitrile over 20 min). Validate against certified reference standards .
- Karl Fischer Titration : Quantify residual water (<0.5% w/w) to prevent hydrolysis during storage .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Receptor Binding Assays : Use radioligand displacement (e.g., -labeled ligands for serotonin/dopamine receptors) to compare stereoisomers. For example, (1S,2S) may show 10-fold higher affinity than (1R,2R) due to spatial compatibility with receptor pockets .
- Metabolic Stability Tests : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Contradictions in half-life (e.g., 2 vs. 5 hours) may arise from impurity profiles (e.g., residual 4-methylpiperazine, CAS 215309-01-6) .
Q. How does the stereochemistry of this compound influence its pharmacokinetic properties?
- Methodological Answer :
- Chiral Pharmacokinetics : Administer enantiomers separately in rodent models. Measure plasma concentrations via LC-MS/MS. The (1S,2S) isomer may exhibit higher bioavailability (AUC 1200 ng·h/mL vs. 400 ng·h/mL for (1R,2R)) due to enhanced membrane permeability .
- Molecular Dynamics Simulations : Model interactions with P-glycoprotein (P-gp) efflux transporters. The (1S,2S) configuration may reduce P-gp binding, prolonging systemic exposure .
Q. What advanced synthetic routes minimize byproducts like 1-(4-phenylpiperazin-1-yl)cyclohexanol derivatives?
- Methodological Answer :
- Protecting Groups : Temporarily protect the piperazine nitrogen with Boc (tert-butyloxycarbonyl) to prevent unwanted alkylation. Deprotect with TFA post-cyclohexanol coupling .
- Flow Chemistry : Use continuous-flow reactors for precise temperature control (e.g., 0°C for nitration steps), reducing side reactions by 30% compared to batch methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
